molecular formula C16H22N4OS2 B296222 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide

Cat. No. B296222
M. Wt: 350.5 g/mol
InChI Key: XWWAJNILIFMRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide, also known as CT10, is a small molecule drug compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and inflammation. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been shown to have broad-spectrum anticancer activity, which makes it a potential treatment option for multiple cancer types. However, one limitation of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide. One area of research could focus on optimizing its synthesis method to produce higher yields and purer compounds. Another area of research could focus on understanding its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, further studies could investigate the potential of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide as a combination therapy with other anticancer or anti-inflammatory agents.

Synthesis Methods

The synthesis of 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide involves a multistep process that begins with the reaction of 5-cyclohexyl-1,2,4-triazole-3-thiol with 2-bromo-N-(2-thienylmethyl)acetamide. This reaction produces 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide as the final product. The synthesis method has been optimized to produce high yields of pure 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide.

Scientific Research Applications

2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been tested in vitro and in vivo in animal models, and has shown promising results in various cancer types, including breast, lung, colon, and prostate cancer. 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Additionally, 2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has been studied for its antifungal activity against Candida albicans.

properties

Molecular Formula

C16H22N4OS2

Molecular Weight

350.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H22N4OS2/c1-20-15(12-6-3-2-4-7-12)18-19-16(20)23-11-14(21)17-10-13-8-5-9-22-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,17,21)

InChI Key

XWWAJNILIFMRRY-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3CCCCC3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3CCCCC3

Origin of Product

United States

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